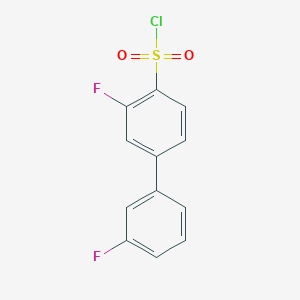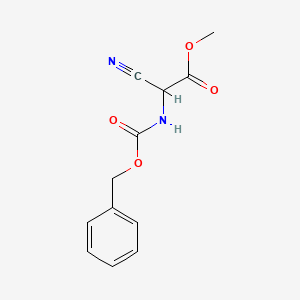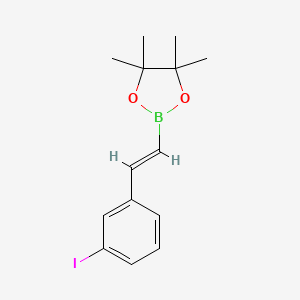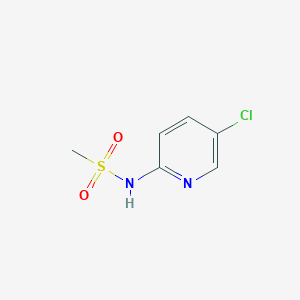![molecular formula C24H27N7O B13130400 5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)
5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzo[e]pyrimido[5,4-b][1,4]diazepin core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the dimethyl groups: This step is achieved through alkylation reactions.
Attachment of the 4-(4-methylpiperazin-1-yl)phenyl group: This is typically done via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogues with different substituents .
科学的研究の応用
5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: Its role as a CDK inhibitor makes it a useful tool for studying cell cycle regulation and cancer biology.
Industry: It may be used in the development of new pharmaceuticals and as a lead compound for drug discovery.
作用機序
The compound exerts its effects primarily through inhibition of cyclin-dependent kinases (CDKs). CDKs are enzymes that play a critical role in regulating the cell cycle. By inhibiting these enzymes, the compound can halt cell division, which is particularly useful in targeting rapidly dividing cancer cells. The molecular targets include CDK2 and CDK4, and the pathways involved are those regulating cell cycle progression and apoptosis .
類似化合物との比較
Similar Compounds
PHA-848125: Another potent CDK inhibitor with a similar structure and mechanism of action.
3,4-dimethyl-N-(4-(4-methylpiperazino)benzyl)benzamide: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one is unique due to its specific substitution pattern and the presence of the benzo[e]pyrimido[5,4-b][1,4]diazepin core, which imparts distinct biological properties and enhances its potential as a therapeutic agent .
特性
分子式 |
C24H27N7O |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
5,11-dimethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimido[4,5-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C24H27N7O/c1-28-12-14-31(15-13-28)18-10-8-17(9-11-18)26-24-25-16-21-22(27-24)29(2)20-7-5-4-6-19(20)23(32)30(21)3/h4-11,16H,12-15H2,1-3H3,(H,25,26,27) |
InChIキー |
DWIDDRGKKQSZCG-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-](/img/structure/B13130344.png)
![1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13130352.png)


![2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13130365.png)







